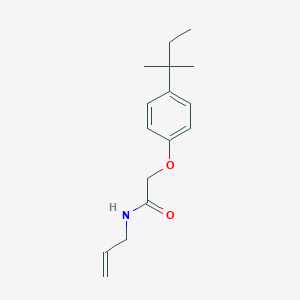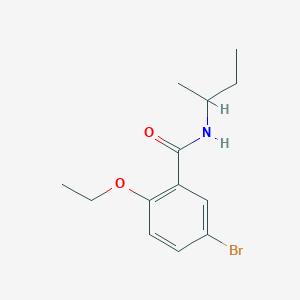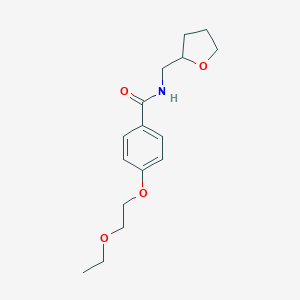
1-(2-Furylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furylmethyl)-3-piperidinecarboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields.
Mécanisme D'action
The mechanism of action of FMP is not fully understood. However, studies have suggested that FMP exerts its effects through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FMP has been found to exhibit various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiac function. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FMP in lab experiments is its potent anticancer activity and neuroprotective effects. FMP has also been found to have cardioprotective effects, making it a potential candidate for therapeutic application in cardiovascular diseases. However, one of the limitations of using FMP in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for FMP research. Firstly, further studies are needed to elucidate the exact mechanism of action of FMP. Secondly, studies are needed to investigate the potential therapeutic application of FMP in other fields such as immunology and infectious diseases. Finally, efforts should be made to develop more cost-effective and efficient synthesis methods for FMP to make it more accessible for scientific research.
In conclusion, FMP is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields. Further research is needed to fully understand the mechanism of action of FMP and to investigate its potential therapeutic application in other fields.
Méthodes De Synthèse
FMP can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with acetic anhydride, followed by the reaction of the intermediate product with piperidine-3-carboxylic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
FMP has been extensively studied for its potential therapeutic application in various fields such as cancer research, neurology, and cardiovascular diseases. FMP has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FMP has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
Propriétés
Nom du produit |
1-(2-Furylmethyl)-3-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c12-11(14)9-3-1-5-13(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H2,12,14) |
Clé InChI |
PXPNRPMGJSXBEM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)

![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)